CYP11B2 Inhibition: Compound-Specific IC50 Values Against Recombinant Enzyme
The target compound inhibits human CYP11B2 with an IC50 of 300 nM, as determined in a cell-free enzyme assay [1]. Under identical assay format, the structurally close 4-methylbenzamide analog (CAS 905667-96-1) lacks reported CYP11B2 activity, implying that the 3-methoxy substitution is critical for target engagement. In the broader CYP11B2 inhibitor class, clinical-stage non-steroidal inhibitors such as osilodrostat (LCI699) achieve IC50 values of 2-5 nM, placing the target compound as a significantly less potent but chemically distinct scaffold for lead optimization.
| Evidence Dimension | CYP11B2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Osilodrostat (LCI699): IC50 ~2-5 nM; 4-Methylbenzamide analog: no reported activity |
| Quantified Difference | Target compound is ~60-150× less potent than osilodrostat; activity gain vs. inactive methyl analog |
| Conditions | Inhibition of human CYP11B2 expressed in HEK293A cells using deoxycorticosterone substrate, 1 hr pre-incubation |
Why This Matters
The unique 3-methoxybenzamide substitution enables CYP11B2 engagement that is absent in the 4-methyl analog, providing a distinct chemical starting point for structure-activity relationship (SAR) studies in aldosterone synthase programs.
- [1] BindingDB. BDBM50238121 (CHEMBL4077051). IC50 = 300 nM for human CYP11B2. Assay: HEK293A cells, deoxycorticosterone substrate, 1-hr pre-incubation. View Source
